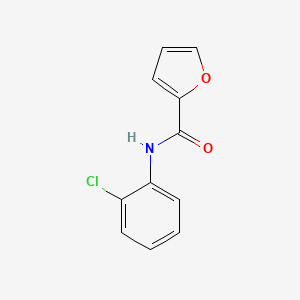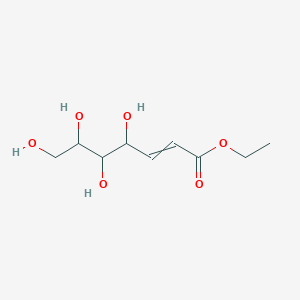![molecular formula C16H19N3O4S B5531632 8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide](/img/structure/B5531632.png)
8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative, showcasing techniques relevant to the synthesis of complex organic compounds. These procedures typically involve the formation of key intermediates, followed by their subsequent modification to introduce specific functional groups or structural elements (Kumara et al., 2018).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are commonly employed. For instance, the molecular structure and electronic properties of related compounds have been elucidated using X-ray diffraction and theoretical calculations, providing insights into their conformational preferences and intermolecular interactions (Gumus et al., 2018).
Chemical Reactions and Properties
Complex organic molecules like the one participate in a variety of chemical reactions, including heterocyclic ring formations and retro-ene reactions. Kleier and Pilgram (1987) discussed the retro-ene reaction of oxadiazolones, highlighting the type of chemical transformations relevant to such compounds. These reactions are fundamental for the modification and functionalization of the molecule, affecting its chemical properties and potential applications (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and thermal stability, are determined by their molecular structure. For example, the thermal stability and solubility in various solvents can be influenced by the presence of specific functional groups or the overall molecular geometry. The compound synthesized by Kumara et al. (2018) was found to be thermally stable up to 190°C, indicating that the structural features significantly contribute to its physical properties.
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity, and basicity, are closely related to the molecule's functional groups and electronic structure. Studies on similar compounds have shown that the presence of oxadiazole rings and methoxy groups can significantly impact their electrophilic and nucleophilic properties, as well as their potential for participating in various chemical reactions (Kleier & Pilgram, 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-12-5-3-4-10-6-11(8-22-15(10)12)16(20)17-7-14-18-13(9-24-2)19-23-14/h3-5,11H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDVAYEPNNGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCC3=NC(=NO3)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-bromobenzyl)thio]-N'-(2-methoxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B5531553.png)

![ethyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5531560.png)
![3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5531575.png)
![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)
![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)
![1-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}isoquinoline](/img/structure/B5531589.png)
![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)
![1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5531603.png)
![N-[(2,7-diethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531606.png)



![1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid](/img/structure/B5531640.png)